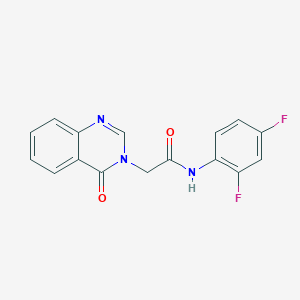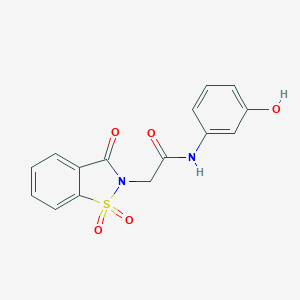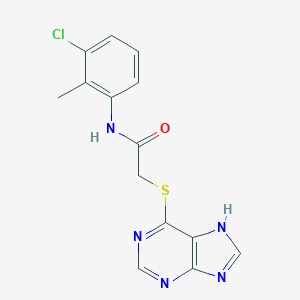![molecular formula C16H16F3N5O2 B277299 ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been synthesized for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and neurological disorders. By inhibiting kinases, ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate may help to restore normal cellular signaling and prevent disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate have not been extensively studied. However, it has been shown to have antitumor and antiviral activities in vitro, as well as potential neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential as a kinase inhibitor, which may help to elucidate the role of kinases in various diseases. However, its limited availability and high cost may pose limitations for some research groups.
Direcciones Futuras
There are several potential future directions for research involving ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has shown neuroprotective effects in animal models. Additionally, further studies could investigate its potential as a kinase inhibitor in other diseases, such as cancer and autoimmune disorders. Finally, efforts to improve the synthesis method and increase the yield of the compound could help to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of 5-amino-1-ethyl-3-methylpyrazole-4-carboxylic acid ethyl ester with 2,4,6-trifluoro-3,5-dimethylpyridine-2-carboxylic acid chloride in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate and acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antitumor and antiviral activities, as well as its potential as a kinase inhibitor. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H16F3N5O2 |
|---|---|
Peso molecular |
367.33 g/mol |
Nombre IUPAC |
ethyl 5-(1-ethyl-3-methylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H16F3N5O2/c1-4-23-8-11(9(3)22-23)12-6-13(16(17,18)19)24-14(21-12)10(7-20-24)15(25)26-5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
QJDSDLHSQBLFTK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OCC |
SMILES canónico |
CCN1C=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)

![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)




![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)